molecular formula C25H20N2O2 B3009682 (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 391868-49-8

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3009682
CAS No.: 391868-49-8
M. Wt: 380.447
InChI Key: GEKAKMYIWRBDKR-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C 25 H 20 N 2 O 2 and a molecular weight of 380.44 g/mol . This compound belongs to the class of pyrazole-chalcone hybrids, which are promising scaffolds in medicinal chemistry due to their versatile biological efficacy . Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them valuable for the development of new therapeutic agents . The molecular structure of such compounds often features a planar pyrazole ring and is stabilized in the crystal form by intermolecular interactions such as C—H⋯O hydrogen bonds, which can form dimers, as well as C—H⋯π and π–π interactions . Researchers utilize this compound strictly for non-human research applications in areas such as drug discovery and chemical biology. It is presented for laboratory and chemical research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-24-15-9-8-14-22(24)23(28)17-16-20-18-27(21-12-6-3-7-13-21)26-25(20)19-10-4-2-5-11-19/h2-18H,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAKMYIWRBDKR-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, a compound characterized by its pyrazole and enone moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities. The chemical structure can be described as follows:

Property Details
IUPAC Name (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Molecular Formula C26H22N2O
Molecular Weight 410.46 g/mol
CAS Number Not specified

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one as an anticancer agent. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent growth inhibition compared to non-cancerous cell lines .

The anticancer activity is believed to stem from the compound's ability to disrupt microtubule assembly, a critical process in cell division. In vitro studies showed that at concentrations of 20 μM, certain derivatives could inhibit microtubule assembly by approximately 40% . Additionally, apoptosis studies indicated that these compounds could enhance caspase-3 activity and induce morphological changes in cancer cells at low concentrations (1 μM), further confirming their role as apoptosis-inducing agents .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that pyrazole derivatives exhibit significant antibacterial effects against various pathogens. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Moreover, these compounds displayed synergistic effects when combined with conventional antibiotics like ciprofloxacin.

Summary of Biological Activities

The following table summarizes the biological activities associated with (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one:

Activity Type Effect Reference
AnticancerCytotoxicity against MDA-MB-231 and HepG2
Induces apoptosis via caspase activation
AntimicrobialSignificant antibacterial activity
Synergistic effects with antibiotics

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties :

  • (2E)-1-Phenyl Derivative () : Lacks the methoxy group, resulting in reduced electron donation. Crystallographic analysis reveals a planar chalcone scaffold with intermolecular C–H···O hydrogen bonds .
  • 4-Chlorophenyl Derivative () : The electron-withdrawing Cl substituent increases polarity and may enhance oxidative stability compared to the methoxy-substituted compound .
  • The monoclinic crystal system (space group P2₁/c) contrasts with the target compound’s uncharacterized packing .

Heterocyclic Variations :

  • (E)-3-(1,3-Diphenylpyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one () : Replacing the methoxyphenyl with a thiazole ring introduces sulfur-based hydrogen bonding and aromaticity shifts, affecting solubility and bioactivity .
  • Triazole-Substituted Chalcone () : The triazole-methoxy group in compound 30 enhances hydrogen-bonding capacity, improving antifungal activity (MIC = 20% yield) compared to pyrazole analogs .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties
Target Compound C₂₄H₁₈N₂O₂ 366.42 R1=2-methoxyphenyl, R2=pyrazole Enhanced resonance stability
(2E)-1-Phenyl Derivative () C₂₄H₁₈N₂O 350.41 R1=phenyl, R2=pyrazole Planar crystal lattice
4-Chlorophenyl Derivative () C₂₄H₁₇ClN₂O 384.86 R1=4-chlorophenyl, R2=pyrazole Higher logP (lipophilicity)
2,4-Dichlorophenyl Derivative () C₂₅H₁₈Cl₂N₂O₂ 449.31 R1=2,4-dichlorophenyl, R2=pyrazole Monoclinic crystal system (a = 11.50 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.